p-Vinylphenyltris(trimethylsiloxy)silane p-Vinylphenyltris(trimethylsiloxy)silane
Brand Name: Vulcanchem
CAS No.: 18547-54-1
VCID: VC16765715
InChI: InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3
SMILES:
Molecular Formula: C17H34O3Si4
Molecular Weight: 398.8 g/mol

p-Vinylphenyltris(trimethylsiloxy)silane

CAS No.: 18547-54-1

Cat. No.: VC16765715

Molecular Formula: C17H34O3Si4

Molecular Weight: 398.8 g/mol

* For research use only. Not for human or veterinary use.

p-Vinylphenyltris(trimethylsiloxy)silane - 18547-54-1

Specification

CAS No. 18547-54-1
Molecular Formula C17H34O3Si4
Molecular Weight 398.8 g/mol
IUPAC Name (4-ethenylphenyl)-tris(trimethylsilyloxy)silane
Standard InChI InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3
Standard InChI Key YSCPNRPKVJPFNI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of p-Vinylphenyltris(trimethylsiloxy)silane features a central silicon atom bonded to three trimethylsiloxy (OSi(CH3)3\text{OSi}(\text{CH}_3)_3) groups and one p-vinylphenyl (C6H4CH2CH2\text{C}_6\text{H}_4-\text{CH}_2\text{CH}_2) moiety. This configuration imparts dual functionality: the vinyl group enables participation in radical polymerization, while the siloxy groups contribute to hydrophobicity and thermal stability .

Key Structural Parameters:

PropertyValueSource
Molecular FormulaC17H34O3Si4\text{C}_{17}\text{H}_{34}\text{O}_{3}\text{Si}_{4}
Molecular Weight398.79–402.8 g/mol
Purity≥97% (typical commercial grade)

Synthesis and Manufacturing

Industrial Synthesis Routes

The production of p-Vinylphenyltris(trimethylsiloxy)silane typically involves a two-step process:

  • Hydrolysis of Chlorosilanes: Reaction of chlorosilane precursors (e.g., ClSi(OSi(CH3)3)3\text{ClSi}(\text{OSi}(\text{CH}_3)_3)_3) with water under controlled conditions to form silanol intermediates.

  • Condensation with Vinylphenyl Reagents: The silanol intermediate undergoes condensation with p-vinylphenylmagnesium bromide or analogous reagents to introduce the vinylphenyl group.

The process is optimized for scalability, with manufacturers like Aromsyn and MolCore offering custom synthesis from gram to kilogram scales . Purity is maintained above 97% through fractional distillation and chromatographic purification .

Physicochemical Properties

Thermal and Physical Properties

Data from Gelest and Halochem highlight the compound’s thermal stability and liquid state :

PropertyValueSource
Density (25°C)0.924 g/mL
Boiling Point264–266°C (at mmHg)
Flash Point127°C
Refractive Index (20°C)1.4368
Viscosity (25°C)20 cSt

Reactivity and Stability

The vinyl group undergoes radical polymerization when exposed to initiators like peroxides, forming cross-linked silicone networks. Moisture sensitivity necessitates storage under inert atmospheres, as hydrolysis can degrade the siloxy groups.

Industrial and Research Applications

Silicone Polymer Production

p-Vinylphenyltris(trimethylsiloxy)silane serves as a monomer in the synthesis of high-performance silicones. Its polymerization yields materials with enhanced thermal stability (up to 300°C) and chemical resistance, ideal for aerospace and automotive coatings.

Cosmetic Formulations

A patent (US20120003167A1) discloses its use in cosmetic compositions combined with phenyl silicone oils to improve texture and longevity . The compound’s low volatility and compatibility with organic UV filters enhance product performance .

Adhesives and Sealants

Reactive siloxy groups enable covalent bonding to substrates like glass and metals, making it a key component in high-strength adhesives. VulcanChem reports its utility in sealants for electronic encapsulation due to moisture resistance.

Comparative Analysis with Analogous Silanes

Phenyltrimethicone (CAS 2116-84-9)

While structurally similar, phenyltrimethicone lacks the vinyl group, limiting its polymerization capability. This makes p-Vinylphenyltris(trimethylsiloxy)silane superior in applications requiring covalent cross-linking .

Research Advancements

Recent studies emphasize its role in hybrid materials. For example, copolymerization with acrylates produces films with tunable hydrophobicity, relevant for self-cleaning surfaces. Additionally, its integration into sol-gel matrices enhances mechanical properties in nanocomposites.

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